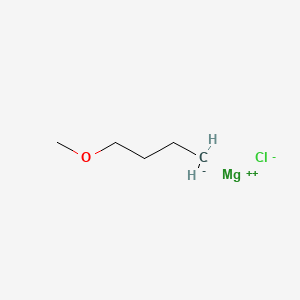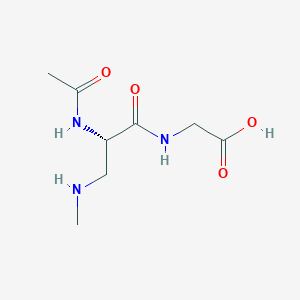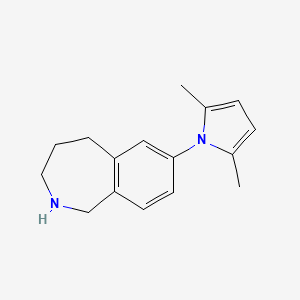![molecular formula C10H14N2S B12591132 2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol CAS No. 496770-34-4](/img/structure/B12591132.png)
2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring, a thiol group, and a methylideneamino linkage, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol typically involves the condensation of 2-pyridinecarboxaldehyde with 2-amino-2-methylpropanethiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the methylideneamino linkage.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions on the pyridine ring can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol exerts its effects involves interactions with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function. The pyridine ring may interact with enzymes or receptors, influencing biological pathways. These interactions are studied to understand the compound’s potential therapeutic effects and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its biological activity and used in various pharmaceutical applications.
2-Amino-1-propargylpyridinium: Studied for its antimicrobial properties.
2-Acryloylamino-2-methyl-1-propanesulfonic acid: Used in polymer chemistry and material science.
Uniqueness
2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol is unique due to its combination of a pyridine ring, a thiol group, and a methylideneamino linkage
Eigenschaften
CAS-Nummer |
496770-34-4 |
|---|---|
Molekularformel |
C10H14N2S |
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
2-methyl-1-(pyridin-2-ylmethylideneamino)propane-2-thiol |
InChI |
InChI=1S/C10H14N2S/c1-10(2,13)8-11-7-9-5-3-4-6-12-9/h3-7,13H,8H2,1-2H3 |
InChI-Schlüssel |
CNQJTLVMMVRSRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN=CC1=CC=CC=N1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)

![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)


![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)


![Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one](/img/structure/B12591124.png)
![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate](/img/structure/B12591129.png)
